2-Amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a ketone.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolinone
- 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-5(1H)-quinolinone
Uniqueness
The uniqueness of 2-amino-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific combination of functional groups and its tetrahydroquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H27ClN2O3 |
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Molecular Weight |
499.0 g/mol |
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-2-imino-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-6-8-20(9-7-18)29(35)28-26(19-10-16-23(36-2)17-11-19)27-24(4-3-5-25(27)34)33(30(28)32)22-14-12-21(31)13-15-22/h6-17,26,32,35H,3-5H2,1-2H3/b29-28+,32-30? |
InChI Key |
GXMXRRYPMSMYQD-MWSHPTLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(C3=C(CCCC3=O)N(C2=N)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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